4-Bromo-2-chloro-N-(2-fluorobenzyl)aniline
Description
4-Bromo-2-chloro-N-(2-fluorobenzyl)aniline (CAS: 1094533-17-1) is a halogenated aromatic amine with the molecular formula C₁₃H₁₀BrClF₂N and a molecular weight of 328.59 g/mol. Structurally, it features:
- A bromo substituent at the 4-position of the aniline ring.
- A chloro group at the 2-position of the same ring.
- A 2-fluorobenzyl group attached to the nitrogen atom via a methylene bridge.
This compound is part of a broader class of halogenated anilines, which are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties . Its synthesis typically involves coupling 4-bromo-2-chloroaniline with 2-fluorobenzyl chloride under nucleophilic substitution conditions, often in polar aprotic solvents like acetonitrile .
Properties
IUPAC Name |
4-bromo-2-chloro-N-[(2-fluorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClFN/c14-10-5-6-13(11(15)7-10)17-8-9-3-1-2-4-12(9)16/h1-7,17H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKIQTYTCPLWOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C=C(C=C2)Br)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-N-(2-fluorobenzyl)aniline typically involves the reaction of 4-bromo-2-chloroaniline with 2-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-N-(2-fluorobenzyl)aniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like DMF or THF.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-chloro-N-(2-fluorobenzyl)aniline has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It can be used in the synthesis of materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-N-(2-fluorobenzyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and specificity towards its targets. The exact pathways involved can vary based on the biological context and the specific derivatives used.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Electronic Effects: The 2-fluorobenzyl group in the target compound enhances electron-withdrawing properties compared to non-fluorinated analogues (e.g., 4-bromo-2-(phenylmethyl)aniline in ), influencing reactivity in cross-coupling reactions.
Functional Group Analogues
Table 2: Functional Group Variations
Key Insights :
- The fluorobenzyl group in the target compound improves metabolic stability compared to non-fluorinated derivatives, as seen in analogues like 4-bromo-2-(phenylmethyl)aniline .
- Methylsulfonylmethyl -containing analogues (e.g., ) exhibit enhanced solubility in polar solvents due to the sulfonyl group, a property absent in the target compound.
Biological Activity
4-Bromo-2-chloro-N-(2-fluorobenzyl)aniline is a synthetic organic compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that resemble biologically active molecules. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C13H10BrClFN
- Molecular Weight : 300.58 g/mol
- Functional Groups : The compound features a bromine atom at the para position and a chlorine atom at the ortho position relative to the amino group on the benzene ring, along with a fluorinated benzyl group attached to the nitrogen atom of the aniline moiety.
The presence of halogen substituents typically enhances lipophilicity and bioactivity, making compounds like this compound attractive for pharmaceutical applications .
The biological activity of this compound is likely mediated through its interaction with biological targets such as enzymes and receptors. The exact mechanisms may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific kinases, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
- Protein Synthesis Inhibition : Some studies suggest that these compounds can disrupt protein synthesis pathways, which is crucial for bacterial growth and biofilm formation .
Table 1: Summary of Biological Activities Related to Halogenated Anilines
Case Studies
- Anticancer Activity : A study explored the effects of halogenated anilines on cancer cell lines, revealing that these compounds could inhibit cell proliferation through kinase inhibition mechanisms. The study highlighted that structural modifications, such as those present in this compound, could enhance efficacy against specific cancer types .
- Antimicrobial Effects : Another research effort focused on the antimicrobial properties of similar compounds, demonstrating their effectiveness against multi-drug resistant strains. The study reported minimum inhibitory concentrations (MICs) that were significantly lower than those of standard antibiotics, indicating potential for therapeutic use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
